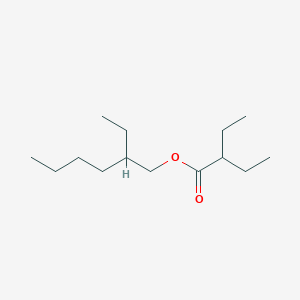
2-Ethylhexyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-ethylbutanoate is an ester compound characterized by its pleasant odor and is commonly used in various industrial applications. This compound is synthesized through the reaction of 2-ethylhexanol and 2-ethylbutanoic acid, resulting in a molecule that is widely used in the production of fragrances, flavors, and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-ethylhexyl 2-ethylbutanoate involves the esterification of 2-ethylhexanol with 2-ethylbutanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
2-Ethylhexanol+2-Ethylbutanoic acid→2-Ethylhexyl 2-ethylbutanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products Formed:
Hydrolysis: 2-Ethylhexanol and 2-ethylbutanoic acid.
Reduction: 2-Ethylhexanol.
Transesterification: A new ester and the corresponding alcohol.
Applications De Recherche Scientifique
2-Ethylhexyl 2-ethylbutanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl 2-ethylbutanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme, resulting in the formation of the corresponding alcohol and carboxylic acid . This reaction is crucial in various biological processes and industrial applications where ester hydrolysis is required .
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butanoate
- Isopropyl butyrate
- Ethyl propionate
Comparison: 2-Ethylhexyl 2-ethylbutanoate is unique due to its branched alkyl groups, which impart distinct physical and chemical properties compared to linear esters like ethyl acetate. The branched structure often results in lower boiling points and different solubility characteristics, making it suitable for specific applications where other esters may not be as effective .
Propriétés
Numéro CAS |
91933-27-6 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-ethylhexyl 2-ethylbutanoate |
InChI |
InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-16-14(15)13(7-3)8-4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
DBPUTUKGANWYOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14371605.png)

![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
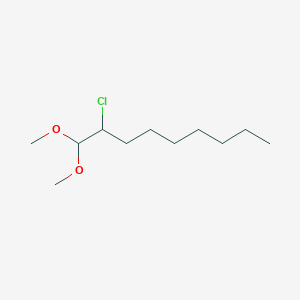
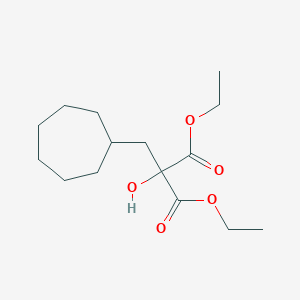

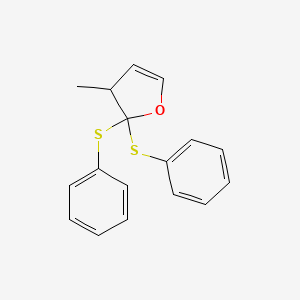

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
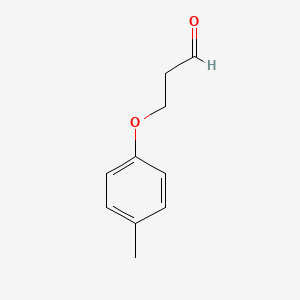
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)
